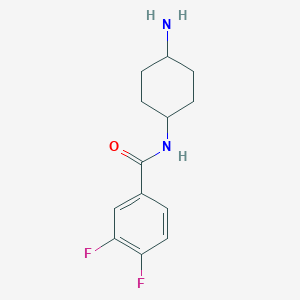

N-(4-aminocyclohexyl)-3,4-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-aminocyclohexyl)-3,4-difluorobenzamide is an organic compound that features a cyclohexyl ring substituted with an amino group and a benzamide moiety substituted with two fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)-3,4-difluorobenzamide typically involves the following steps:

Preparation of 4-aminocyclohexylamine: This can be achieved by hydrogenating 4-nitrocyclohexylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Formation of 3,4-difluorobenzoyl chloride: This is prepared by reacting 3,4-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

Coupling Reaction: The final step involves reacting 4-aminocyclohexylamine with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine (Et₃N) to form this compound.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: The fluorine atoms on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-(4-aminocyclohexyl)-3,4-difluorobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-aminocyclohexyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

N-(4-aminocyclohexyl)-3,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.

N-(4-aminocyclohexyl)-3,4-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.

N-(4-aminocyclohexyl)-3,4-dihydroxybenzamide: Similar structure but with hydroxyl groups instead of fluorine.

Uniqueness: N-(4-aminocyclohexyl)-3,4-difluorobenzamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.

Biologische Aktivität

N-(4-aminocyclohexyl)-3,4-difluorobenzamide, also referred to as ATC 0175 hydrochloride, is a compound that has garnered attention due to its biological activity, particularly as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a cyclohexyl group and two fluorine atoms on the benzamide moiety. Its molecular formula is C13H15F2N2O, with a molecular weight of approximately 250.27 g/mol.

This compound acts primarily as an MCH1 antagonist , inhibiting the action of melanin-concentrating hormone (MCH) which is involved in regulating feeding behavior and energy homeostasis. By blocking MCH1 receptors, this compound can potentially influence various physiological responses related to mood and appetite regulation.

Receptor Interaction

- MCH1 Receptor : The compound exhibits a high affinity for MCH1 receptors with an IC50 value of 13.5 nM, while showing minimal affinity for MCH2 receptors (IC50 > 10,000 nM) .

- Serotonin Receptors : Additionally, it interacts with serotonin receptors 5-HT2B and 5-HT1A, with IC50 values of 9.66 nM and 16.9 nM respectively . This multi-receptor activity suggests a complex pharmacological profile that may contribute to its anxiolytic and antidepressant effects.

Anxiolytic and Antidepressant Effects

Research has demonstrated that this compound possesses significant anxiolytic and antidepressant properties in rodent models. Notably, it achieves these effects without causing sedation or motor impairment, which are common side effects associated with traditional psychotropic medications .

Case Studies

- Rodent Model Studies : In various studies involving rodent models:

- Metabolic Studies : Genetically modified mice lacking MCH exhibited lower body weight and increased metabolic rates when compared to normal mice, underscoring the role of MCH signaling in energy balance .

Potential Therapeutic Applications

Given its receptor profile and biological effects, this compound is being explored for potential therapeutic applications in treating:

- Anxiety Disorders : Its ability to modulate mood without sedative effects positions it as a candidate for anxiety treatment.

- Obesity : As an MCH antagonist, it may help in developing strategies for obesity management by influencing feeding behavior and energy expenditure .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Weight | 250.27 g/mol |

| MCH1 Receptor IC50 | 13.5 nM |

| MCH2 Receptor IC50 | >10,000 nM |

| 5-HT2B Receptor IC50 | 9.66 nM |

| 5-HT1A Receptor IC50 | 16.9 nM |

| Anxiolytic Effect | Yes |

| Antidepressant Effect | Yes |

| Sedative Effects | None reported |

Eigenschaften

IUPAC Name |

N-(4-aminocyclohexyl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O/c14-11-6-1-8(7-12(11)15)13(18)17-10-4-2-9(16)3-5-10/h1,6-7,9-10H,2-5,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMCFYRDRCXBNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629887 |

Source

|

| Record name | N-(4-Aminocyclohexyl)-3,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771545-82-5 |

Source

|

| Record name | N-(4-Aminocyclohexyl)-3,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.